

# RAF265 mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

Get Quote

## Core Mechanism of Action

**RAF265** exerts its effects through two primary mechanisms as shown in the table below.

| Mechanism                            | Target Kinases                                        | Key Biological Consequences                                          |
|--------------------------------------|-------------------------------------------------------|----------------------------------------------------------------------|
| Inhibition of MAPK Signaling Pathway | B-Raf (wild-type and V600E mutant), C-Raf [1] [2] [3] | Reduces proliferation & induces apoptosis in tumor cells [4] [2] [5] |
| Anti-angiogenic Activity             | VEGFR-2 [4] [2] [3]                                   | Disrupts formation of new tumor blood vessels [4]                    |

The following diagram illustrates how **RAF265** simultaneously targets the MAPK pathway in tumor cells and VEGFR2 on endothelial cells to achieve its anti-tumor effects.



[Click to download full resolution via product page](#)

## Quantitative Biochemical & Cellular Activity

The potency of **RAF265** against its primary targets has been quantified in various biochemical and cellular assays.

### Table 1: Biochemical Inhibition of Kinase Targets

| Target Kinase   | IC <sub>50</sub> / EC <sub>50</sub> | Assay Type  |
|-----------------|-------------------------------------|-------------|
| B-Raf V600E     | 0.5 nM [1]                          | Biochemical |
| B-Raf V600E     | 3 nM [2]                            | Biochemical |
| Wild-Type B-Raf | 70 nM [1]                           | Biochemical |
| C-Raf           | 19 nM [1]                           | Biochemical |
| VEGFR2          | 30 nM (EC <sub>50</sub> ) [2]       | Cell-free   |

**Table 2: Cellular Activity in Mutant B-Raf Models**

| Cell Line / Model          | Assay Readout               | IC <sub>50</sub> / Result |
|----------------------------|-----------------------------|---------------------------|
| SK-MEL-28 (Melanoma)       | Cell Proliferation          | 0.16 µM [2]               |
| SK-MEL-28 (Melanoma)       | pERK Inhibition             | 0.14 µM [1] [2]           |
| A375 (Melanoma)            | pERK Inhibition             | 0.04 µM [2]               |
| A375M Xenograft (Mouse)    | Tumor Regression            | 100 mg/kg, po, q2d [2]    |
| Patient-derived Xenografts | Tumor Growth Reduction >50% | 7 of 17 models (41%) [5]  |

## Key Experimental Evidence & Protocols

The anti-tumor efficacy and mechanisms of **RAF265** have been validated through multiple preclinical experimental models.

**Table 3: Summary of Key Preclinical Studies**

| Disease Model                        | Key Findings                                                                                                                                                         | Reference |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Melanoma (Patient-Derived Xenograft) | 41% of tumors (7/17) showed >50% growth inhibition; response in both BRAF mutant and wild-type tumors, associated with reduced pMEK and proliferation (Ki-67) [5].   | [5]       |
| Colorectal Cancer (CRC) *In Vivo*    | Raf265 (0.2 mg/kg, IP twice weekly) reduced subcutaneous tumor weight by ~50% in HT29 and HCT116 xenografts; demonstrated anti-angiogenic effect (reduced CD31) [6]. | [6]       |
| Targeting Cancer Stem Cells (CSCs)   | In 5FU-resistant CRC, combination of Raf265 and 5FU reduced CD26+ CSC population and self-renewal; Raf265 alone showed efficacy against 5FU-resistant cells [6].     | [6]       |

## Experimental Protocol: Evaluating Efficacy in a Colorectal Cancer Xenograft Model

This method is commonly used to assess the *in vivo* anti-tumor activity of compounds like **RAF265** [6].

- **Cell Line & Animal Preparation:** Select human colorectal cancer cell lines (e.g., HT29, HCT116). Culture cells and harvest them for injection.
- **Tumor Inoculation:** Subcutaneously inject cancer cells into the flanks of immunodeficient mice (e.g., nude mice).
- **Randomization & Dosing:** When tumors reach a predetermined volume (e.g., 100-150 mm<sup>3</sup>), randomize mice into vehicle control and treatment groups. Administer **RAF265** via intraperitoneal injection at the desired dose (e.g., 0.2 mg/kg) twice weekly.
- **Tumor Monitoring:** Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- **Endpoint Analysis:** After the treatment period (e.g., 16 weeks), euthanize animals and harvest tumors. Weigh the tumors and compare the average tumor weight between control and treatment groups. Tumor tissue can be further analyzed by immunohistochemistry for pharmacodynamic markers like pERK, Ki-67 (proliferation), and CD31 (angiogenesis).

## Research Status and Context

**RAF265** advanced to a Phase I/II clinical trial for patients with locally advanced or metastatic melanoma [7] [8]. The Phase II portion of the trial was later cancelled [7] [8], and the drug remains an investigational compound.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]
2. RAF265 (CHIR-265) | Raf inhibitor - Selleck Chemicals [selleckchem.com]
3. Chir 265 - an overview [sciencedirect.com]
4. RAF-265: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. RAF265 inhibits the growth of advanced human melanoma ... [pubmed.ncbi.nlm.nih.gov]
6. Preclinical analysis of the anti-tumor and anti-metastatic ... [molecular-cancer.biomedcentral.com]
7. A Phase I/II, Open-label, Dose escalation Trial to Evaluate ... [dana-farber.org]
8. A Study to Evaluate RAF265, an Oral Drug Administered ... [patlynk.com]

To cite this document: Smolecule. [RAF265 mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-mechanism-of-action>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)